molecular formula C8H4IN3 B1345282 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 956485-59-9

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B1345282
CAS No.: 956485-59-9
M. Wt: 269.04 g/mol
InChI Key: ISSYSBAEUNYLCG-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS: 956485-59-9) is a heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core substituted with an iodine atom at position 3 and a cyano group at position 4. Its molecular formula is C₈H₄IN₃, with a molecular weight of 269.04–269.05 g/mol . The compound is typically stored under dry conditions at 2–8°C to ensure stability and is available at 95% purity . The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the cyano group contributes to hydrogen-bonding interactions, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSYSBAEUNYLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C#N)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640149
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956485-59-9
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodination of Pyrrolo[2,3-b]pyridine-4-carbonitrile

A common method involves the direct electrophilic iodination of the pyrrolo[2,3-b]pyridine-4-carbonitrile precursor using iodine in the presence of an oxidant. The reaction proceeds as follows:

  • Dissolve the pyrrolo[2,3-b]pyridine-4-carbonitrile in DMF or a DMF/water mixture.
  • Add iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite slowly under stirring.
  • Maintain the reaction temperature between 0 and 25°C to avoid over-iodination or decomposition.
  • After completion, quench the reaction with aqueous sodium thiosulfate to remove excess iodine.
  • Extract the product with an organic solvent such as ethyl acetate.
  • Purify by recrystallization or chromatography to obtain 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile with yields typically above 70%.

Palladium-Catalyzed Cross-Coupling Routes

Alternative synthetic strategies involve palladium-catalyzed cross-coupling reactions starting from halogenated pyrrolo-pyridine derivatives:

  • Use 5-bromo-1H-pyrrolo[2,3-b]pyridine as a substrate.
  • Perform Suzuki or Sonogashira coupling with appropriate boronic acids or alkynes.
  • Introduce the iodine substituent via halogen exchange or direct iodination post-coupling.
  • Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2, with bases such as potassium carbonate.
  • Reactions are conducted under inert atmosphere (N2) at 80°C in dioxane/water mixtures.
  • Workup involves acidification, extraction, and purification steps.
Parameter Typical Conditions Notes
Solvent DMF, DMF/water, dioxane/water Polar aprotic solvents enhance reactivity
Temperature 0–25°C for iodination; 80°C for Pd-catalyzed coupling Low temp reduces side reactions; higher temp needed for coupling
Iodinating Agent I2, N-iodosuccinimide (NIS) NIS offers milder and more selective iodination
Oxidizing Agent H2O2, NaOCl Facilitates electrophilic iodination
Catalyst Pd(PPh3)4, Pd(dppf)Cl2 Used in cross-coupling steps
Base K2CO3, Na2CO3 Neutralizes acids, promotes coupling
Atmosphere Nitrogen (N2) Prevents oxidation and side reactions

Reported yields for the iodination step range from 70% to 90%, depending on reaction scale and conditions. Purity of the final compound is typically above 95% as confirmed by HPLC and NMR spectroscopy.

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and integrity of the heterocyclic core.
  • Mass Spectrometry: ESI-MS or LC-MS verifies molecular weight (269.05 g/mol) and purity.
  • HPLC: Used to assess purity, typically >95%.
  • Melting Point: Consistent with literature values for the compound.
  • The iodination reaction is sensitive to solvent choice; polar aprotic solvents like DMF improve iodine solubility and reaction efficiency.
  • Temperature control is critical to avoid deiodination or formation of polyiodinated byproducts.
  • Palladium-catalyzed cross-coupling methods provide versatile routes to functionalized derivatives but require careful catalyst and ligand selection.
  • The compound serves as a key intermediate for further functionalization via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
  • Stability in aqueous solutions is enhanced by maintaining neutral pH and protecting from light exposure.
Method Starting Material Key Reagents/Conditions Yield (%) Notes
Electrophilic Iodination 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile I2 + H2O2 or NaOCl, DMF, 0–25°C 70–90 Simple, direct, regioselective
Pd-Catalyzed Cross-Coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine Pd catalyst, K2CO3, dioxane/water, 80°C 65–85 Versatile, allows further functionalization

The preparation of this compound is well-established through electrophilic iodination of the corresponding pyrrolo-pyridine precursor under mild oxidative conditions. Alternative palladium-catalyzed cross-coupling routes provide additional synthetic flexibility. Optimization of solvent, temperature, and reagent stoichiometry is essential for high yield and purity. This compound’s synthetic accessibility underpins its utility as a building block in pharmaceutical and materials chemistry research.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 3-azido-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, 3-thio-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, and 3-alkoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

    Coupling Reactions: Products include various biaryl and alkyne derivatives.

    Reduction Reactions: Products include 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Scientific Research Applications

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a pyrrolopyridine derivative with an iodine atom at the 3-position of the pyrrole ring. It has a molecular weight of approximately 269.04 g/mol. This compound is utilized in scientific research for its potential biological activities and as a precursor for complex organic molecules.

Scientific Research Applications

3-Iodo-1H-pyrrolo[2,3-b]pyridine and its derivatives have found applications in medicinal chemistry, materials science, and chemical biology.

Medicinal Chemistry 3-Iodo-1H-pyrrolo[2,3-b]pyridine serves as a building block for synthesizing kinase inhibitors and other bioactive molecules targeting specific proteins or pathways. Derivatives of pyrrolo[2,3-b]pyridine have exhibited inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and progression. For example, one derivative (4h) showed an IC50 value of 7 nM for FGFR1, demonstrating strong inhibitory activity. These compounds can induce apoptosis and inhibit cell proliferation in breast cancer cell lines, also reducing migration and invasion capabilities.

Materials Science This compound is also used to develop organic semiconductors and light-emitting materials for electronic devices.

Chemical Biology It is utilized in designing probes and tools for studying biological processes at the molecular level.

3-Iodo-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry for its potential biological activities. It is recognized as an intermediate in synthesizing biologically active molecules, particularly in developing pharmaceuticals targeting cancer and neurological disorders.

Chemical Properties and Reactions

This compound can undergo several chemical reactions:

  • Suzuki reactions
  • Sonogashira couplings
  • Iodination

These reactions often require specific catalysts or reagents, and the conditions must be optimized to achieve the desired outcomes. Spectroscopic techniques (e.g., NMR, IR) are often used to confirm structural integrity and purity.

Related Compounds

Examples of similar compounds include:

  • 3-Iodo-1H-pyrrolo[3,2-b]pyridine
  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
  • 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Anticancer Activity of Analogous Compounds

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of signaling pathways and cellular processes, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile I (C3), CN (C4), pyrrolo[2,3-b]pyridine C₈H₄IN₃ 269.04 Versatile intermediate for cross-coupling; cyano group enhances polarity and reactivity.
6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine Br (C6), I (C3), pyrrolo[3,2-b]pyridine C₇H₄BrIN₂ 322.94 Bromine addition increases molecular weight; [3,2-b] ring alters electronic distribution.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Cl (C4), CN (C5) C₈H₄ClN₃ 177.60 Chlorine as a less reactive leaving group compared to iodine; cyano position shifted.
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CF₃ (C5), CN (C4) C₉H₄F₃N₃ 211.14 Electron-withdrawing CF₃ enhances stability; potential for fluorinated drug candidates.
3-Iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile (QK-4292) I (C3), CN (C4), pyrrolo[2,3-c]pyridine C₈H₄IN₃ 269.05 [2,3-c] ring isomer alters π-conjugation and binding affinity in biological systems.
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester (ST-5623) I (C3), CO₂Me (C5) C₁₀H₈IN₂O₂ 330.09 Ester group improves solubility; used in further functionalization.

Key Observations

Substituent Effects: Iodine vs. Bromine/Chlorine: Iodine’s larger atomic radius and superior leaving-group ability make it more reactive in metal-catalyzed cross-couplings compared to bromine or chlorine . Cyano Position: Cyano at C4 (vs.

Ring Isomerism :

  • Pyrrolo[2,3-b]pyridine vs. [3,2-b] or [2,3-c] analogs exhibit distinct electronic properties due to differences in ring fusion. For example, [2,3-c] derivatives (e.g., QK-4292) may display altered π-stacking in kinase inhibitors .

Functional Group Diversity :

  • Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity, making it advantageous in drug design .
  • Carboxylic Acid Esters (CO₂Me) : Improve solubility for in vitro assays .

Biological Activity

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including the iodine atom at the 3-position of the pyrrole ring, contribute to its reactivity and interactions with biological targets. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data and case studies.

  • Molecular Formula: C₉H₆N₃I
  • Molecular Weight: 269.04 g/mol
  • Structure: The compound features a fused pyrrole and pyridine ring system, which is essential for its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Iodination : The introduction of iodine at the 3-position using reagents such as N-iodosuccinimide.
  • Cyclization : Formation of the pyrrole and pyridine rings through various organic synthesis techniques.
  • Purification : Techniques like chromatography are employed to achieve high purity levels.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

A study highlighted its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, derivatives of pyrrolo[2,3-b]pyridine have shown potent inhibitory activities against FGFR1, FGFR2, and FGFR3. For instance:

  • Compound 4h demonstrated IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) in vitro, leading to significant inhibition of breast cancer cell proliferation and induction of apoptosis .

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound binds to active sites on specific kinases and enzymes, inhibiting their activity and altering downstream signaling pathways related to cell proliferation and survival .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on FGFR Inhibition :
    • Objective : Evaluate anticancer properties against breast cancer.
    • Findings : Significant reduction in cell viability and migration was observed with treatment using compound 4h .
  • Structure-Activity Relationship (SAR) Studies :
    • These studies have focused on modifying the chemical structure to enhance biological activity. Variations in substitution patterns around the pyrrole and pyridine rings have been systematically studied to optimize potency against cancer cell lines .

Data Table: Biological Activities

Activity TypeTargetIC50 Value (nM)Reference
FGFR InhibitionFGFR17
FGFR29
FGFR325
Anticancer ActivityBreast Cancer CellsNot specified

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile?

The compound is typically synthesized via multi-step protocols involving halogenation and cyanation reactions. For example, iodination at the 3-position of the pyrrolo[2,3-b]pyridine scaffold can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Subsequent cyanation at the 4-position may involve palladium-catalyzed cross-coupling or nucleophilic substitution, depending on precursor availability. Purification often requires column chromatography or recrystallization, with yields ranging from 21% to 50% in optimized procedures .

Q. How is this compound characterized spectroscopically?

Characterization relies on 1H^1H and 13C^{13}C NMR to confirm substitution patterns. For instance, the iodine atom at C3 induces distinct deshielding effects on adjacent protons, while the cyano group (C≡N) at C4 appears as a sharp singlet in 13C^{13}C NMR (~110–120 ppm). Mass spectrometry (HRMS or ESI-MS) is critical for verifying molecular weight (269.05 g/mol), and melting points (e.g., 148–167°C) provide additional purity validation .

Q. What are the key solubility and stability considerations for handling this compound?

The compound is sparingly soluble in polar solvents like water but dissolves in DMSO or DMF. Stability tests under ambient conditions (e.g., light, humidity) are essential due to the reactivity of the iodo and cyano groups. Storage in inert atmospheres (argon) at –20°C is recommended to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of the 3-iodo and 4-cyano substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing cyano group enhances electrophilicity at C4, facilitating nucleophilic aromatic substitution (SNAr) with amines or alkoxides. Conversely, the 3-iodo substituent acts as a directing group, enabling regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) can model charge distribution to predict reaction sites .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

Discrepancies in NMR assignments (e.g., overlapping signals) may arise from tautomerism or rotational isomers. Techniques like 2D NMR (COSY, HSQC) and variable-temperature NMR clarify ambiguities. X-ray crystallography provides definitive structural confirmation, as demonstrated for analogues like 3-Iodo-4-amino-N1-ribofuranosyl derivatives .

Q. How can synthetic yields be optimized in multi-step syntheses of this compound?

Yield optimization requires stepwise analysis:

  • Iodination : Use excess NIS in anhydrous THF at 0°C to minimize side reactions.
  • Cyanation : Employ Pd(OAc)2_2/Xantphos catalysts with Zn(CN)2_2 under microwave irradiation (100°C, 30 min) for faster kinetics.
  • Purification : Gradient elution (hexane/EtOAc) improves separation of polar byproducts. Reported yields improve from 21% to ~35% with these adjustments .

Q. What computational tools predict the biological activity of this compound analogues?

Molecular docking (AutoDock Vina) and pharmacophore modeling assess interactions with target proteins (e.g., kinases). QSAR studies correlate electronic parameters (HOMO/LUMO energies) with cytotoxicity, guiding the design of derivatives with enhanced bioactivity .

Q. How does substitution at the 3-position (iodo vs. chloro/nitro) alter the compound’s reactivity and applications?

Iodo-substituted derivatives exhibit superior leaving-group ability in metal-catalyzed reactions compared to chloro analogues. Nitro groups at C3 increase electrophilicity but reduce stability. Comparative kinetic studies (e.g., halogen exchange rates) and bioactivity screens (e.g., kinase inhibition) highlight these differences .

Methodological Notes

  • Contradiction Analysis : Cross-validate NMR data with mass spectrometry and X-ray crystallography to resolve structural ambiguities .
  • Experimental Design : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) systematically .
  • Safety Protocols : Follow EPA/OSHA guidelines for handling iodinated compounds, including fume hood use and PPE (nitrile gloves, lab coats) .

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